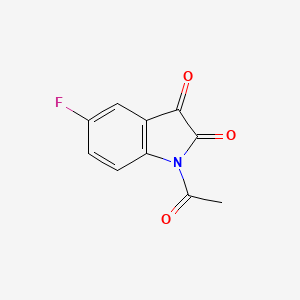

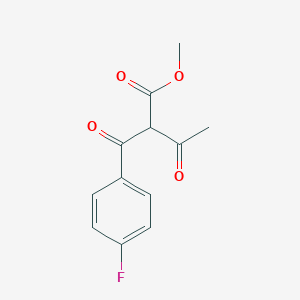

![molecular formula C10H6ClN3O5S B2403325 2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole CAS No. 339104-85-7](/img/structure/B2403325.png)

2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole, also referred to as 2-CN-DNP, is a synthetic compound that has been used for a variety of scientific research applications. It is a nitrogen-containing heterocycle that contains a chlorine atom, two nitro groups, and a methyl group. This compound has been studied for its potential use in a variety of scientific research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments.

科学的研究の応用

Rotamer Analysis of Thiazoles : Research by Bernès et al. (2002) investigated the rotamers of thiazole compounds, including derivatives similar to 2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole. They found that intermolecular hydrogen bonds play a crucial role in stabilizing different rotameric forms (Bernès et al., 2002).

Synthesis and Characterization of Thiazole Derivatives : Párkányi and Schmidt (2000) synthesized new quinazolinone derivatives with thiazole substituents, providing insights into the structural characteristics and potential biological activities of these compounds (Párkányi & Schmidt, 2000).

Intramolecular Hydrogen Bonds in Thiazole Derivatives : Castro et al. (2007) conducted a theoretical study on intramolecular hydrogen bonds in thiazole derivatives, emphasizing the importance of these bonds in determining the molecular structure and properties of such compounds (Castro et al., 2007).

Potential Anticancer Activities : Gomha et al. (2017) explored the synthesis and evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. They highlighted the importance of the thiazole moiety in pharmacological activities, including anticancer effects (Gomha et al., 2017).

Antimicrobial Properties : Sah et al. (2014) investigated the antimicrobial properties of thiazole derivatives, suggesting the potential use of these compounds in developing new antimicrobial agents (Sah et al., 2014).

Fungicidal Activity : Chen, Li, and Han (2000) studied the fungicidal activity of thiadiazole derivatives against Rhizoctonia solani, a major rice disease in China. Their work contributes to understanding the agricultural applications of thiazole derivatives (Chen et al., 2000).

Photo-degradation Studies : Wu, Hong, and Vogt (2007) analyzed the photo-degradation behavior of thiazole-containing compounds, providing insights into the stability and degradation pathways of these molecules under light exposure (Wu et al., 2007).

Cardioprotective Activities : Drapak et al. (2019) synthesized thiazole derivatives and studied their cardioprotective activities, identifying compounds with potential therapeutic applications for cardiovascular diseases (Drapak et al., 2019).

特性

IUPAC Name |

2-chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O5S/c11-10-12-4-7(20-10)5-19-9-2-1-6(13(15)16)3-8(9)14(17)18/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCQDDNCBAIFEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC2=CN=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324650 |

Source

|

| Record name | 2-chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819529 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

339104-85-7 |

Source

|

| Record name | 2-chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

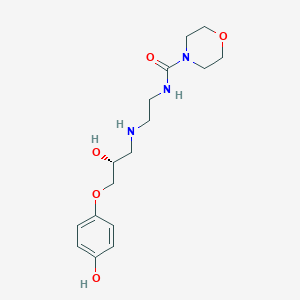

![(5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2403245.png)

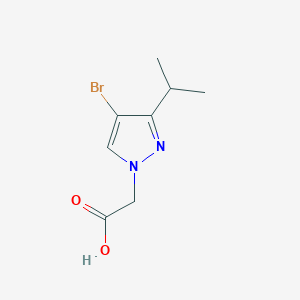

![4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2403246.png)

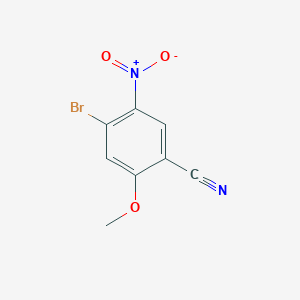

![2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate](/img/structure/B2403255.png)

![N,4-diisobutyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2403259.png)

![{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2403263.png)

![3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one](/img/structure/B2403264.png)